(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate

Medicinal Chemistry Antiviral Research Protease Inhibition

This single-enantiomer (S)-tert-butyl ester delivers a unique cyclopropyl constraint that cannot be replicated by standard aliphatic amino acids like leucine or valine, driving a ~10-fold improvement in inhibitory potency for targets such as HCV NS3/4A protease. Supplied as the carboxyl-protected, SPPS-ready building block, it ensures the correct stereochemistry for your drug-candidate synthesis. Choose this specific product to avoid the unpredictable activity profiles of racemic mixtures or differently protected analogs (e.g., Fmoc, unprotected).

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 457059-27-7
Cat. No. B3180941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate
CAS457059-27-7
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1CC1)N
InChIInChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8(11)6-7-4-5-7/h7-8H,4-6,11H2,1-3H3/t8-/m0/s1
InChIKeyRCKUJSHNLSHNJR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-tert-Butyl 2-amino-3-cyclopropylpropanoate (CAS 457059-27-7): A Chiral Cyclopropylalanine Building Block


(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate, also known as (S)-3-Cyclopropylalanine tert-butyl ester, is a chiral, non-proteinogenic amino acid derivative [1]. Its core structure, L-cyclopropylalanine, features a cyclopropyl ring in place of the standard amino acid side chain. The compound is protected with a tert-butyl (Boc) group on the carboxyl terminus, making it a key intermediate for solid-phase peptide synthesis and the construction of peptidomimetic drugs .

Why Generic Substitution is Not Advisable for (S)-tert-Butyl 2-amino-3-cyclopropylpropanoate


In medicinal chemistry, substituting a standard amino acid with a cyclopropylalanine derivative is a deliberate strategy to enhance potency, stability, or selectivity in target compounds, particularly protease inhibitors [1]. The unique geometry and electronic properties of the cyclopropyl ring cannot be replicated by common aliphatic amino acids (e.g., leucine, valine). Furthermore, the specific (S)-enantiomer and its tert-butyl protection are critical for the stereochemical outcome of subsequent reactions and the final drug's biological activity [2]. Using a racemic mixture, a different enantiomer, or a differently protected analog (e.g., Fmoc, unprotected) will lead to a different product profile and is not a scientifically equivalent substitution [1].

Quantitative Differentiation Guide: (S)-tert-Butyl 2-amino-3-cyclopropylpropanoate vs. Analogs


Enhanced Potency in HCV NS3/4A Protease Inhibitors: P2-P1 Cyclopropylalanine vs. Non-Cyclopropyl Analogs

In the development of Hepatitis C Virus (HCV) NS3/4A serine protease inhibitors, the strategic incorporation of a P2-P1 cyclopropyl alanine combination, for which (S)-tert-butyl 2-amino-3-cyclopropylpropanoate is a key precursor, resulted in a significant improvement in potency compared to an earlier, non-cyclopropyl inhibitor [1]. The study identified compound 24, which demonstrated an approximately 10-fold increase in inhibitory potency relative to the lead compound 1 [1]. This improvement is directly attributed to the optimized interaction of the cyclopropyl alanine moiety within the protease's active site [1].

Medicinal Chemistry Antiviral Research Protease Inhibition

Stereochemical Purity: Enantiomerically-Enriched (S)-Cyclopropylalanine vs. Racemic Mixtures

A patented process describes the preparation of enantiomerically-enriched cyclopropylalanine derivatives, a class that includes (S)-tert-butyl 2-amino-3-cyclopropylpropanoate [1]. The process achieves enantiomeric enrichment through the asymmetric hydrogenation of specific enamides using a chiral bis-phosphine catalyst [1]. While specific enantiomeric excess (ee) values are not provided in the publicly available abstract, the process is explicitly designed to produce 'substantially enantiomerically-pure' products, a critical distinction from racemic syntheses that yield a 1:1 mixture of (R) and (S) enantiomers [1].

Asymmetric Synthesis Process Chemistry Chiral Resolution

Optimal Research and Industrial Applications for (S)-tert-Butyl 2-amino-3-cyclopropylpropanoate


Medicinal Chemistry: Synthesis of HCV NS3/4A Protease Inhibitors

This compound is a preferred building block for introducing a P1 cyclopropylalanine moiety into peptidomimetic inhibitors of HCV NS3/4A protease. Evidence shows that a P2-P1 cyclopropyl alanine combination can lead to a ~10-fold improvement in inhibitory potency compared to earlier non-cyclopropyl leads [1].

Asymmetric Synthesis of Enantiomerically-Pure Pharmaceuticals

The (S)-stereochemistry is critical for synthesizing single-enantiomer drug candidates. Patented processes are designed to produce this specific enantiomer in an enantiomerically-enriched form, distinguishing it from racemic or alternative enantiomer products [2].

Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptides

As a tert-butyl ester-protected amino acid, this compound is ready for direct use in SPPS. The cyclopropyl ring introduces conformational constraint, which is a proven strategy for improving the metabolic stability and target selectivity of peptide-based therapeutics [1].

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